Vardenafil Hydrochloride Trihydrate

PDE5 inhibition enzyme kinetics IC50 comparison

Select Vardenafil Hydrochloride Trihydrate (CAS 330808-88-3) for PDE5 inhibition studies requiring 9-fold greater potency than sildenafil (IC50 0.7 nM vs 6.6 nM). The defined trihydrate crystalline form eliminates polymorphic variability seen with anhydrous vardenafil HCl, ensuring reproducible dissolution, stability, and formulation batch consistency. This compound also provides a well-characterized selectivity benchmark (PDE5/PDE6 ratio ~16–25) for novel inhibitor profiling.

Molecular Formula C23H39ClN6O7S
Molecular Weight 579.1 g/mol
CAS No. 330808-88-3
Cat. No. B611639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVardenafil Hydrochloride Trihydrate
CAS330808-88-3
SynonymsBAY 38-9456;  BAY-38-9456;  BAY38-9456;  Vardenafil hydrochloride trihydrate;  Vardenafil HCl;  Levitra;  Staxyn;  Vivanza
Molecular FormulaC23H39ClN6O7S
Molecular Weight579.1 g/mol
Structural Identifiers
InChIInChI=1S/C23H32N6O4S.ClH.3H2O/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H;3*1H2
InChIKeyFBCDRHDULQYRTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vardenafil Hydrochloride Trihydrate (CAS 330808-88-3) for Erectile Dysfunction Research: Core Biochemical and Procurement Specifications


Vardenafil Hydrochloride Trihydrate (CAS 330808-88-3; molecular formula C23H39ClN6O7S; molecular weight 579.11 g/mol) is the hydrochloride salt trihydrate crystalline form of vardenafil, a benzenesulfonamide-derivative phosphodiesterase type 5 (PDE5) inhibitor [1]. It demonstrates potent and selective inhibition of PDE5 with an IC50 of 0.7 nM, enabling the specific elevation of cyclic guanosine monophosphate (cGMP) levels in corpus cavernosum smooth muscle [2]. This specific crystalline hydrate form is manufactured to ensure batch-to-batch consistency and reproducible solid-state properties in pharmaceutical formulations [3].

Why Vardenafil Hydrochloride Trihydrate Cannot Be Interchanged with Generic PDE5 Inhibitors: A Rationale for Differentiated Procurement


Substituting Vardenafil Hydrochloride Trihydrate with alternative PDE5 inhibitors such as sildenafil or tadalafil introduces significant experimental variability due to fundamental differences in molecular potency, PDE isozyme selectivity profiles, and clinical pharmacokinetics. Direct comparative biochemical assays reveal that vardenafil inhibits PDE5 with an IC50 approximately 9-fold lower than sildenafil (0.7 nM vs. 6.6 nM), translating to distinct concentration-response relationships in tissue bath experiments [1]. Moreover, the crystalline hydrochloride trihydrate form addresses critical formulation challenges: anhydrous vardenafil hydrochloride exhibits four polymorphic modifications with variable water uptake and dissolution behavior, whereas the trihydrate form enables reproducible solid-state processing and uniform bioavailability in manufactured dosage forms [2]. These differences render direct substitution scientifically invalid for studies requiring precise PDE5 inhibition kinetics, selectivity profiling, or formulation development.

Quantitative Evidence Guide: Vardenafil Hydrochloride Trihydrate vs. Sildenafil and Tadalafil on Key Differentiation Parameters


PDE5 Inhibitory Potency: Vardenafil Demonstrates ~9-Fold Higher Affinity than Sildenafil in Human Corpus Cavernosum Enzyme Preparations

In enzyme kinetic studies using partially purified PDE5 preparations extracted from human penile corpus cavernosum smooth muscle, vardenafil exhibited a Ki of 4.5 nM, compared to 14.7 nM for sildenafil as determined by Dixon plot analyses [1]. In a parallel study using human platelet PDE5, vardenafil showed an IC50 of 0.7 nM, whereas sildenafil exhibited an IC50 of 6.6 nM [2]. This approximately 9-fold difference in inhibitory potency indicates that vardenafil achieves equivalent PDE5 inhibition at substantially lower molar concentrations.

PDE5 inhibition enzyme kinetics IC50 comparison corpus cavernosum

PDE6 (Retinal) Selectivity: Vardenafil Exhibits a Favorable Selectivity Ratio for PDE5 over PDE6 Relative to Sildenafil

Comprehensive PDE isozyme profiling across human and bovine enzyme sources demonstrates differential selectivity patterns between PDE5 inhibitors. Vardenafil exhibited an IC50 for PDE6 (rod) of 3.5 nM and PDE6 (cone) of 0.6 nM, corresponding to PDE5/PDE6 selectivity fold ratios of 25 and 4, respectively [1]. In contrast, sildenafil displayed an IC50 for PDE6 (rod) of 37 nM and PDE6 (cone) of 34 nM, with corresponding selectivity ratios of 11 and 10 [1]. An independent study using bovine retinal PDE6 reported vardenafil IC50 of 11 nM with a PDE5/PDE6 selectivity ratio of 16, compared to sildenafil's ratio of 7.4 [2]. While both compounds inhibit PDE6, the quantitative selectivity differences are measurable and may inform experimental design where retinal PDE6 inhibition is a confounding variable.

PDE6 selectivity visual adverse events off-target profiling isozyme specificity

Crystalline Form Reproducibility: Vardenafil Hydrochloride Trihydrate Eliminates Polymorphic Variability Inherent to Anhydrous Forms

Anhydrous vardenafil hydrochloride exists in four distinct polymorphic modifications (Modification I: mp 217°C; Modification II: mp 190°C; Modification III: mp 183-186°C; Modification IV: transition point 166°C), none of which is preferentially formed at room temperature. These forms exhibit variable water uptake depending on ambient humidity and temperature, yielding further pseudopolymorphic forms with divergent dissolution behavior that can alter bioavailability (AUC), Cmax, and Tmax [1]. The hydrochloride trihydrate form addresses this critical manufacturing limitation: it crystallizes in space group C2/c with defined unit cell parameters (a = 34.78347 Å, b = 11.56752 Å, c = 14.69308 Å, β = 93.3410°, V = 5901.839 ų, Z = 8) as solved by synchrotron X-ray powder diffraction [2]. This structurally defined crystalline form enables reproducible processing into solid medicaments with uniform and predictable dissolution characteristics, whereas anhydrous vardenafil hydrochloride is explicitly described in the patent literature as 'unsuitable as ingredient of medicaments in which the active ingredient is to be present in solid form' [1].

polymorphism crystalline stability formulation reproducibility solid-state characterization

Onset of Action: Vardenafil Demonstrates Faster Time to Erection Initiation than Sildenafil and Tadalafil in Clinical Observation

A clinical observational study of 141 patients with erectile dysfunction (sildenafil n=51, vardenafil n=51, tadalafil n=39) who had used PDE5 inhibitors more than 4 times in the preceding 3 months measured self-reported time to onset of erection following medication administration with recommendation for sexual stimulation at 15 minutes post-dose. Vardenafil demonstrated a mean onset time of 44.4 ± 26.6 minutes, compared to 57.0 ± 38.5 minutes for sildenafil and 79.5 ± 50.6 minutes for tadalafil [1]. The differences between the three groups were statistically significant (p < 0.05). This 12.6-minute faster onset versus sildenafil and 35.1-minute faster onset versus tadalafil represents a quantifiable differentiation in time-to-effect that may inform experimental protocols requiring defined temporal windows of PDE5 inhibition.

onset of action Tmax pharmacodynamics patient-reported outcomes

Efficacy in Diabetic Erectile Dysfunction: Vardenafil Ranks First in Global Assessment Question Response Rate Among PDE5 Inhibitors in Network Meta-Analysis

A Bayesian network meta-analysis of 15 randomized controlled trials comprising 5,274 diabetic men with erectile dysfunction compared eight PDE5 inhibitor regimens across three outcome measures: Global Assessment Question (GAQ) positive response rate, change in International Index of Erectile Function erectile function domain (IIEF-EF) score, and treatment-related adverse events (TRAEs) [1]. In surface under the cumulative ranking curve (SUCRA) analysis, vardenafil PRN (pro re nata/on-demand) ranked first for GAQ positive response rate, third for IIEF-EF improvement, and first for favorable adverse event profile (lowest TRAE rate) [1]. Comparator regimens included sildenafil PRN, tadalafil PRN, tadalafil OAD (once daily), avanafil PRN, mirodenafil PRN, udenafil PRN, and udenafil OAD. The SUCRA ranking for GAQ response places vardenafil ahead of all other PDE5 inhibitor regimens in this specific diabetic population.

diabetes erectile dysfunction network meta-analysis comorbid populations

Orodispersible Tablet Pharmacokinetics: Optimized Formulation Achieves Faster Tmax and Improved Cmax vs. Reference Vardenafil Formulation

A randomized, single-dose, balanced, two-period crossover pharmacokinetic study in New Zealand white rabbits (n=12) evaluated an optimized vardenafil hydrochloride trihydrate orodispersible tablet (ODT) formulation against a reference vardenafil formulation [1]. The absolute bioavailability of vardenafil hydrochloride trihydrate is established as 15% [1]. The optimized ODT formulation demonstrated a significantly improved in vitro disintegration time of 7.3 ± 1.1 seconds (p < 0.05) with reasonable tablet hardness of 2.6 ± 0.15 kg/cm² [1]. In vivo pharmacokinetic analysis showed that the test formulation achieved improved maximum plasma concentration (Cmax) and a shorter time to achieve maximum concentration (Tmax) compared to the reference formulation, while maintaining comparable total exposure (AUC0-∞ of 174.38 ± 95.91 for test vs. 176.45 ± 76.88 for reference) [1]. This demonstrates that formulation optimization of the hydrochloride trihydrate form can enhance absorption kinetics without compromising total drug exposure.

orodispersible tablet pharmacokinetics Cmax Tmax bioavailability

Recommended Procurement and Application Scenarios for Vardenafil Hydrochloride Trihydrate Based on Quantitative Differentiation Evidence


High-Sensitivity PDE5 Enzyme Inhibition Assays Requiring Low-Nanomolar Potency

Procure Vardenafil Hydrochloride Trihydrate for in vitro PDE5 inhibition studies where maximum sensitivity and a wide dynamic range are required. The compound's IC50 of 0.7 nM (Ki = 4.5 nM in human corpus cavernosum preparations) provides approximately 9-fold higher potency than sildenafil (IC50 = 6.6 nM; Ki = 14.7 nM) [1], enabling detection of subtle changes in PDE5 activity at lower compound concentrations and reducing potential solvent or vehicle interference in enzymatic assays.

PDE Isozyme Selectivity Profiling and Off-Target Screening Panels

Utilize Vardenafil Hydrochloride Trihydrate as a reference PDE5 inhibitor in selectivity profiling panels that include PDE1, PDE6, and PDE11. The compound's well-characterized selectivity profile (PDE5/PDE1 ratio = 257; PDE5/PDE6 ratio = 16-25) [1] [2] provides a defined benchmark for evaluating novel PDE5 inhibitors. The differential PDE6 selectivity ratio compared to sildenafil (selectivity ratio ~25 vs. ~11) [3] offers a quantitative reference point for structure-selectivity relationship studies.

Formulation Development Requiring Polymorphically Stable Solid-State Active Pharmaceutical Ingredient

Source Vardenafil Hydrochloride Trihydrate for pharmaceutical formulation development where reproducible solid-state properties are essential. Unlike anhydrous vardenafil hydrochloride, which exists as a mixture of four polymorphic modifications with uncontrolled water uptake and variable dissolution behavior [1], the structurally defined trihydrate crystalline form (C2/c space group, defined unit cell parameters) [2] ensures batch-to-batch consistency in dissolution testing, stability studies, and manufacturing process validation.

Preclinical Pharmacodynamic Studies with Defined Temporal Onset Windows

Select Vardenafil Hydrochloride Trihydrate for preclinical in vivo studies requiring defined temporal windows of PDE5 inhibition. Clinical observational data demonstrate a mean onset of action of 44.4 ± 26.6 minutes, which is 12.6 minutes faster than sildenafil (57.0 ± 38.5 min) and 35.1 minutes faster than tadalafil (79.5 ± 50.6 min) [1]. This faster onset profile may be advantageous for experimental protocols requiring PDE5 inhibition within a specific post-administration timeframe.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vardenafil Hydrochloride Trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.